molecular formula C15H21NO2 B12769141 (RS)-Ethyl 2-phenyl-2-piperidin-2-ylacetate CAS No. 99088-55-8

(RS)-Ethyl 2-phenyl-2-piperidin-2-ylacetate

Katalognummer: B12769141
CAS-Nummer: 99088-55-8
Molekulargewicht: 247.33 g/mol
InChI-Schlüssel: AIVSIRYZIBXTMM-ZIAGYGMSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(RS)-Ethyl 2-phenyl-2-piperidin-2-ylacetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its significant role in the pharmaceutical industry due to its diverse biological activities .

Vorbereitungsmethoden

The synthesis of (RS)-Ethyl 2-phenyl-2-piperidin-2-ylacetate typically involves the reaction of piperidine with ethyl phenylacetate under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure cost-effectiveness and efficiency.

Analyse Chemischer Reaktionen

(RS)-Ethyl 2-phenyl-2-piperidin-2-ylacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the piperidine ring can be functionalized with different substituents.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(RS)-Ethyl 2-phenyl-2-piperidin-2-ylacetate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (RS)-Ethyl 2-phenyl-2-piperidin-2-ylacetate involves its interaction with specific molecular targets in the body. It may act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

(RS)-Ethyl 2-phenyl-2-piperidin-2-ylacetate can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which may differ from those of other piperidine derivatives.

Eigenschaften

CAS-Nummer

99088-55-8

Molekularformel

C15H21NO2

Molekulargewicht

247.33 g/mol

IUPAC-Name

ethyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate

InChI

InChI=1S/C15H21NO2/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3/t13-,14-/m1/s1

InChI-Schlüssel

AIVSIRYZIBXTMM-ZIAGYGMSSA-N

Isomerische SMILES

CCOC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2

Kanonische SMILES

CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.